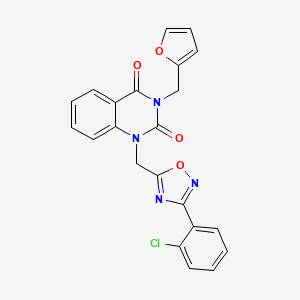

![molecular formula C19H17N5O4 B2443583 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1008205-35-3](/img/structure/B2443583.png)

2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

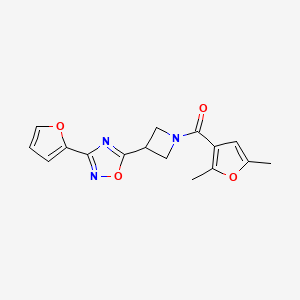

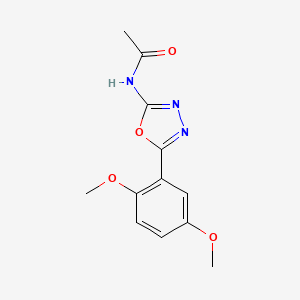

The compound “2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole moiety, which is a nitrogenous heterocyclic component commonly found in various drug classes . The 1,2,3-triazole moiety is known for its potential for various biological activities, including antiviral activity .

Synthesis Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction, also known as the CuAAC reaction, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . It gives high yields under mild conditions with the formation of few side products .Molecular Structure Analysis

The 1,2,3-triazole moiety is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis

The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . This reaction gives high yields under mild conditions with the formation of few side products .Physical And Chemical Properties Analysis

The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s pyrrolo[3,4-d][1,2,3]triazole core makes it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent, particularly against specific cancer cell lines. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Anti-Inflammatory Properties

Given the significance of pyrazole derivatives in drug discovery, this compound’s pyrazole ring could contribute to anti-inflammatory effects. Pyrazoles have been utilized in various pharmaceuticals, including anti-inflammatory drugs. Investigating this compound’s anti-inflammatory potential may yield promising results .

Antiviral and Antibacterial Activities

Heterocycles containing the 1,2,3-triazole moiety have demonstrated antiviral and antibacterial properties. Researchers should explore whether this compound exhibits similar effects. Its unique structure may offer advantages in combating viral infections and bacterial pathogens .

Vasodilator and Cardiovascular Applications

Pyrazole-based compounds often possess vasodilatory properties. Investigating whether this compound can modulate blood vessel function could lead to potential cardiovascular applications. Additionally, its impact on blood pressure regulation warrants further investigation .

Cytoprotective Effects

Hydrazones, a class of compounds that includes this molecule, exhibit cytoprotective properties. Researchers have observed their ability to protect cells from oxidative stress and other damaging factors. Exploring this compound’s cytoprotective effects could be valuable for various medical contexts .

Antitubercular Activity

The 1,2,3-triazole scaffold has been linked to antitubercular activity. Researchers should assess whether this compound shows promise against Mycobacterium tuberculosis. Its unique structure may provide advantages over existing antitubercular drugs .

Antifungal Potential

Hydrazones have also demonstrated antifungal properties. Investigating whether this compound can inhibit fungal growth could contribute to the development of novel antifungal agents .

Analgesic and Neuroprotective Effects

While not directly studied for this compound, pyrazole derivatives often exhibit analgesic properties. Additionally, their potential neuroprotective effects make them intriguing candidates for neurological disorders. Further research is needed to explore these aspects .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Propiedades

IUPAC Name |

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-28-14-9-7-13(8-10-14)24-18(26)16-17(19(24)27)23(22-21-16)11-15(25)20-12-5-3-2-4-6-12/h2-10,16-17H,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMGQOXTEJZXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)